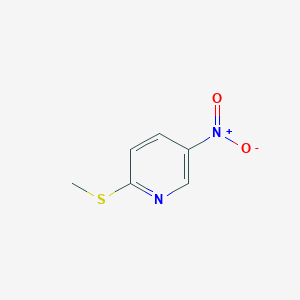

2-(Methylthio)-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUATXLIQPPUGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403318 | |

| Record name | 2-(methylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20885-21-6 | |

| Record name | 2-(methylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(Methylthio)-5-nitropyridine: A Technical Guide

Introduction

2-(Methylthio)-5-nitropyridine is a substituted pyridine derivative with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring an electron-donating methylthio group and a strongly electron-withdrawing nitro group on the pyridine ring, creates a unique electronic environment that influences its reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectroscopic features. The pyridine ring provides a rigid framework, while the substituents introduce specific electronic effects that are key to interpreting the spectra.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region and one singlet in the aliphatic region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.2 - 7.4 | d | ~8.5 | 1H |

| H-4 | ~8.3 - 8.5 | dd | ~8.5, 2.5 | 1H |

| H-6 | ~9.1 - 9.3 | d | ~2.5 | 1H |

| -SCH₃ | ~2.6 - 2.8 | s | - | 3H |

Interpretation and Rationale:

-

-SCH₃ (Methyl Protons): The methyl protons attached to the sulfur atom are expected to appear as a sharp singlet in the upfield region (~2.6 - 2.8 ppm). The deshielding effect of the adjacent sulfur atom and the aromatic ring shifts this signal downfield compared to a typical methyl group on an alkane.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the nitrogen atom and meta to the strongly electron-withdrawing nitro group. This combination of effects leads to significant deshielding, placing its signal at the most downfield position (~9.1 - 9.3 ppm). It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The strong deshielding effect of the adjacent nitro group places its signal at a downfield position (~8.3 - 8.5 ppm).

-

H-3: This proton is ortho to the electron-donating methylthio group, which would typically cause some shielding. However, its position on the electron-deficient pyridine ring and its proximity to the nitro group result in a downfield shift, though less pronounced than H-4 and H-6 (~7.2 - 7.4 ppm). It will appear as a doublet due to coupling with H-4.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 - 170 |

| C-3 | ~120 - 125 |

| C-4 | ~135 - 140 |

| C-5 | ~145 - 150 |

| C-6 | ~150 - 155 |

| -SCH₃ | ~15 - 20 |

Interpretation and Rationale:

-

-SCH₃ (Methyl Carbon): This carbon will appear at the most upfield position (~15 - 20 ppm), typical for a methyl group attached to a heteroatom.

-

Aromatic Carbons (C-2 to C-6):

-

C-2: This carbon is directly attached to the nitrogen and sulfur atoms, leading to a significant downfield shift (~165 - 170 ppm).

-

C-5: The carbon bearing the nitro group will be strongly deshielded and is expected to appear significantly downfield (~145 - 150 ppm).

-

C-6: Being alpha to the ring nitrogen and influenced by the nitro group, this carbon will also be significantly deshielded (~150 - 155 ppm).

-

C-4: This carbon is deshielded by the adjacent nitro group, resulting in a downfield shift (~135 - 140 ppm).

-

C-3: This carbon is expected to be the most shielded of the aromatic carbons due to the influence of the adjacent electron-donating methylthio group, appearing around ~120 - 125 ppm.

-

Experimental Protocol for NMR Data Acquisition

Figure 2: A generalized workflow for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (-SCH₃) | 2950 - 2850 | Weak-Medium |

| Aromatic C=C and C=N stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ stretch | 1350 - 1300 | Strong |

| C-N stretch | 1200 - 1000 | Medium |

| C-S stretch | 800 - 600 | Weak-Medium |

Interpretation and Rationale:

-

NO₂ Group: The most characteristic and intense bands in the IR spectrum will be due to the nitro group. The asymmetric and symmetric stretching vibrations are expected to appear as strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

-

Methylthio Group: The aliphatic C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction.

-

If necessary, apply an ATR correction.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Predicted Identity |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 124 | [M - NO₂]⁺ |

| 96 | [M - NO₂ - CO]⁺ |

| 78 | [C₅H₄N]⁺ |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of this compound (C₆H₆N₂O₂S).

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro group or the methyl group.

-

Loss of a Methyl Radical: Cleavage of the S-CH₃ bond can lead to a fragment at m/z 155 ([M - CH₃]⁺).

-

Loss of a Nitro Group: The C-NO₂ bond is also susceptible to cleavage, resulting in a fragment at m/z 124 ([M - NO₂]⁺).

-

Further Fragmentation: The fragment at m/z 124 could further lose carbon monoxide (CO) to give a peak at m/z 96. Fragmentation could also lead to the formation of the pyridyl cation at m/z 78.

-

Figure 3: Predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron impact (EI) ionization at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers working with this compound. The provided interpretations, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a robust framework for the identification and characterization of this compound in a research and development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

NIST Chemistry WebBook. 2-Amino-5-nitropyridine.[Link]

A Technical Guide to the Solubility of 2-(Methylthio)-5-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylthio)-5-nitropyridine. In the absence of extensive published quantitative data, this document establishes a theoretical framework for predicting solubility based on the compound's physicochemical properties and the principles of solvent-solute interactions. Critically, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility via the isothermal equilibrium method. This guide is designed to be an essential resource for scientists engaged in synthesis, purification, formulation, and quality control processes involving this compound, empowering them to generate reliable data and make informed decisions in their research and development workflows.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative of interest in various chemical synthesis and drug discovery applications. Understanding its solubility is a cornerstone for its practical use, directly impacting process efficiency, reaction kinetics, purification strategies like recrystallization, and the development of viable formulations. The selection of an appropriate solvent is paramount for controlling these processes and achieving desired outcomes.

Molecular Structure and Properties

To understand the solubility behavior of this compound, we must first examine its molecular structure and resulting physicochemical properties.

-

Molecular Formula: C₆H₆N₂O₂S

-

Molecular Weight: 170.19 g/mol

-

Structure: The molecule consists of a pyridine ring, which is aromatic and moderately polar. It is substituted with two key functional groups:

-

A nitro group (-NO₂) at the 5-position: This is a strong electron-withdrawing group that significantly increases the molecule's polarity and provides hydrogen bond acceptor sites. The presence of a nitro group generally favors solubility in more polar solvents.[1][2]

-

A methylthio group (-SCH₃) at the 2-position: This group is less polar than the nitro group but contributes to the overall molecular size and introduces a sulfur atom, which can influence specific solvent-solute interactions.

-

-

Computed Properties: Publicly available computed data suggests the following characteristics:

-

XLogP3-AA: ~1.8 (This positive value suggests a degree of lipophilicity, but it is modest, indicating that the molecule has both polar and non-polar character).

-

Hydrogen Bond Donor Count: 0

-

Hydrogen Bond Acceptor Count: 4 (The nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors).[3]

-

The key takeaway from this profile is that this compound is a polar molecule, but not exclusively so. Its solubility will be a nuanced balance between its polar nitro and pyridine functionalities and its less polar methylthio and aromatic components.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding concept for predicting solubility.[2][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Given the structure of this compound, we can anticipate its behavior across a spectrum of common organic solvents.

Solvent Polarity and Interaction Types

Solvents can be categorized based on their polarity, which is often quantified by their dielectric constant (ε). Solvents with a high dielectric constant are considered polar.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has no hydrogen bond donors, its multiple acceptor sites can interact favorably with the donor sites on these solvents. Good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar but lack hydrogen bond donating capabilities. Their polarity arises from large dipole moments. They are excellent at dissolving polar molecules like our target compound through dipole-dipole interactions. High solubility is expected in solvents like DMSO and DMF.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack significant polarity and interact primarily through weak van der Waals forces. Due to the strong polar nature of the nitro group, the solubility of this compound is expected to be very low in these solvents.

The following table provides a reference for the properties of common solvents, ordered from high to low polarity, which can be used to guide solvent selection.

Table 1: Properties of Common Organic Solvents [5][7][8]

| Solvent | Dielectric Constant (ε) at 20°C | Type | Predicted Solubility for this compound |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Very High |

| Acetonitrile | 36.6 | Polar Aprotic | High |

| Methanol | 33.0 | Polar Protic | High |

| Ethanol | 25.3 | Polar Protic | Moderate to High |

| Acetone | 21.0 | Polar Aprotic | Moderate to High |

| 2-Propanol (IPA) | 20.2 | Polar Protic | Moderate |

| Dichloromethane (DCM) | 8.9 | Polar Aprotic | Moderate |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate to Low |

| Ethyl Acetate | 6.0 | Polar Aprotic | Low |

| Chloroform | 4.8 | Polar Aprotic | Low |

| Toluene | 2.4 | Non-Polar | Very Low |

| Hexane | 1.9 | Non-Polar | Very Low / Insoluble |

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of systematically published quantitative solubility data for this compound. For applications requiring precise concentrations, such as in formulation or process modeling, experimental determination is essential.[9] The following table is provided as a template for researchers to populate with their own experimentally determined values at a specified temperature (e.g., 25 °C).

Table 2: Experimentally Determined Solubility of this compound at [Specify Temp]

| Solvent | Dielectric Constant (ε) | Measured Solubility ( g/100 mL) | Measured Solubility (mol/L) |

| e.g., DMSO | 47.2 | [Enter Experimental Data] | [Enter Experimental Data] |

| e.g., Methanol | 33.0 | [Enter Experimental Data] | [Enter Experimental Data] |

| e.g., Acetone | 21.0 | [Enter Experimental Data] | [Enter Experimental Data] |

| e.g., Dichloromethane | 8.9 | [Enter Experimental Data] | [Enter Experimental Data] |

| e.g., Toluene | 2.4 | [Enter Experimental Data] | [Enter Experimental Data] |

| e.g., Hexane | 1.9 | [Enter Experimental Data] | [Enter Experimental Data] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol describes the "shake-flask" method, a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[10][11] This method ensures that the solution has reached its maximum saturation point under controlled conditions, providing a true measure of solubility.

Rationale and Self-Validation

This protocol is designed to be self-validating. By adding an excess of the solid solute, we ensure that the equilibrium established is between the saturated solution and the undissolved solid. The extended equilibration time (24 hours) allows even slowly dissolving compounds to reach saturation.[10] The final filtration step is critical to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the final concentration measurement.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[11][12]

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after dissolution is required (e.g., ~20-50 mg). Record the exact mass.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[10]

-

Phase Separation (Sedimentation): After 24 hours, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle. This step minimizes clogging of the filter in the next step.

-

Sample Collection and Filtration: Carefully draw the supernatant into a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe. Discard the first 0.2-0.3 mL of filtrate to saturate the filter material and avoid adsorption effects. Collect the subsequent clear, particle-free filtrate into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.[9][13]

Data Analysis

-

From the analytical instrument, obtain the concentration of the diluted sample (C_diluted).

-

Calculate the concentration of the original, undiluted saturated solution (C_saturated) using the dilution factor:

-

C_saturated = C_diluted × (Volume_final / Volume_initial)

-

-

Express the final solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Visualizations

Experimental Workflow Diagram

The diagram below outlines the logical steps of the isothermal equilibrium method for robust solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conceptual Solubility Diagram

This diagram illustrates the predicted relationship between solvent polarity and the solubility of a polar molecule like this compound.

Caption: Predicted solubility trend based on solvent polarity.

Conclusion

While readily available quantitative data for the solubility of this compound is scarce, a strong predictive framework can be established based on its molecular structure and the principles of solvent-solute interactions. The compound's polar nature, driven by the nitro group, suggests high solubility in polar aprotic and protic solvents, and poor solubility in non-polar hydrocarbon solvents. For all applications demanding precise concentration data, the isothermal equilibrium method detailed in this guide provides a robust and reliable pathway to generating high-quality, actionable results. This empowers researchers to optimize their synthetic and formulation processes with confidence.

References

-

PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2021). Influence of solvents on solubility, processability, thermostability, and mechanical properties of nitrocellulose gun propellants. Retrieved from [Link]

-

protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

University of Basrah. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2012). Experimental set-up for phase equilibrium solubility determination by isothermal method. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. StatPearls Publishing. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved from [Link]

-

YouTube. (2023). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

Sources

- 1. CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. chemicool.com [chemicool.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methylthio)-5-nitropyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 2-(Methylthio)-5-nitropyridine in Synthesis

This compound, with CAS Number 22961-56-8, is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic value lies in the orthogonal reactivity of its substituents on the pyridine core. The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the ring, while the methylthio group at the 2-position serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and key applications, with a focus on empowering researchers and drug development professionals to effectively utilize this important synthetic intermediate.

Commercial Availability: Sourcing High-Purity this compound

A reliable supply of high-purity starting materials is paramount for reproducible and successful synthetic campaigns. This compound is available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of some notable suppliers.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | ≥97% | 1g, 5g |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | 97% | 1g, 5g |

| TCI America | This compound | >98% (GC) | 1g, 5g, 25g |

| Combi-Blocks | This compound | >97.0% (HPLC) | 1g, 5g, 10g |

| Santa Cruz Biotechnology | This compound | - | Inquire |

| BLD Pharm | This compound | 98% | 1g, 5g, 25g |

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the S-methylation of the corresponding thiol precursor, 2-mercapto-5-nitropyridine. The following protocol provides a detailed, step-by-step methodology for its preparation and purification.

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

-

Dissolution of the Thiol Precursor: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Base Addition: To the solution, add a slight excess of a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to deprotonate the thiol and form the more nucleophilic thiolate.

-

Addition of the Methylating Agent: Cool the reaction mixture in an ice bath and slowly add a methylating agent, such as dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq), dropwise. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, quench the reaction by adding water. The product will often precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification by Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical yield for this reaction is in the range of 85-95%.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the thioether. The aromatic protons will appear as distinct doublets and a doublet of doublets, with coupling constants indicative of their positions on the pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the sulfur will be in the range of 10-15 ppm, while the aromatic carbons will appear in the downfield region (110-160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₆N₂O₂S), the expected molecular weight is approximately 170.19 g/mol . Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺ at m/z 171.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is commonly used. The purity is determined by integrating the peak area of the main component relative to any impurities. A purity of ≥98% is generally expected for a well-purified sample.

Applications in Drug Discovery and Development: A Versatile Synthetic Intermediate

The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methylthio group can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr) or oxidized to a sulfoxide or sulfone to modulate the electronic properties of the molecule.

Role in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. The 2-amino-5-nitropyridine core, readily accessible from this compound, serves as a key pharmacophore that can interact with the hinge region of the kinase active site. The nitro group can be reduced to an amine, providing a point for further elaboration of the molecule to enhance potency and selectivity.

Caption: Synthetic utility of this compound in drug discovery.

Precursor for Agrochemicals

The nitropyridine moiety is also found in a number of agrochemicals, including herbicides and insecticides. The reactivity of this compound allows for the introduction of various functional groups to optimize the biological activity and physicochemical properties of the final product for agricultural applications.

Safety and Handling

As with any chemical reagent, it is important to handle this compound with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its predictable reactivity and commercial availability make it an attractive starting material for a wide range of applications. This guide has provided a comprehensive overview of its key technical aspects to assist researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.

References

-

Thermo Fisher Scientific. (n.d.). This compound. Retrieved from [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- A review on the synthesis of nitropyridines and their applications in medicinal chemistry. Molecules, 2020, 25(10), 2377.

molecular weight of 2-(Methylthio)-5-nitropyridine

An In-depth Technical Guide to 2-(Methylthio)-5-nitropyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of this compound. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and application, grounded in established scientific principles and experimental validation.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 20885-21-6) is a highly functionalized heteroaromatic building block essential in modern organic synthesis.[1] Its utility is derived from a unique electronic architecture: an electron-deficient pyridine core activated by a potent electron-withdrawing nitro group at the 5-position, and a versatile methylthio group at the 2-position.[1] This specific arrangement dictates its reactivity and makes it a valuable precursor for complex molecular design, particularly in the pharmaceutical and agrochemical sectors.[1]

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design, reaction modeling, and safety assessments.

| Property | Value | Source |

| CAS Number | 20885-21-6 | [2] |

| Molecular Formula | C₆H₆N₂O₂S | [2][3][4] |

| Molecular Weight | 170.19 g/mol | [1][2][3][4] |

| IUPAC Name | 2-methylsulfanyl-5-nitropyridine | [1] |

| Canonical SMILES | CSC1=NC=C(C=C1)[O-] | [2][3] |

| Density | 1.35 g/cm³ | [3] |

| Boiling Point | 309.9 °C at 760 mmHg | [3] |

| Flash Point | 141.2 °C | [3] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [2] |

| logP | 1.71 - 2.23 | [2][3] |

| Hydrogen Bond Acceptors | 4 | [2][3] |

| Hydrogen Bond Donors | 0 | [2][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached via two primary, high-yield routes. The choice of pathway often depends on the availability and cost of the starting materials. Both methods are robust and scalable for laboratory and potential pilot-plant production.

Caption: Primary synthetic routes to this compound.

Pathway A: S-Methylation of 2-Mercapto-5-nitropyridine This is a classical and straightforward approach involving the deprotonation of the thiol group on 2-mercapto-5-nitropyridine with a base, such as sodium hydroxide, to form a highly nucleophilic thiolate.[5] This intermediate readily reacts with an electrophilic methyl source like dimethylsulfate to yield the final product.[5] The causality here is the high nucleophilicity of the sulfur anion attacking the electrophilic methyl group in an Sₙ2 reaction.

Pathway B: Nucleophilic Aromatic Substitution (SₙAr) on 2-Chloro-5-nitropyridine This route leverages the principles of SₙAr chemistry. The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group, and its departure is significantly activated by the strong electron-withdrawing effect of the nitro group at the 5-position.[1][6] Introducing a sulfur nucleophile, such as sodium thiomethoxide or methanethiol with a non-nucleophilic base like triethylamine, results in the efficient displacement of the chloride to form the desired product with reported yields up to 97%.[3]

Core Reactivity and Mechanistic Insights

The synthetic value of this compound is rooted in its predictable and versatile reactivity at three key positions: the C2-carbon, the nitro group, and the sulfur atom. Understanding these reaction vectors is critical for its strategic deployment in multi-step synthesis.

Caption: Core reactivity pathways of this compound.

-

Nucleophilic Aromatic Substitution (SₙAr) at C2: The methylthio group (-SMe) is an effective leaving group, particularly because its displacement is facilitated by the powerful electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate.[1] This allows for the facile introduction of a wide range of nucleophiles, especially amines, to forge key C-N bonds common in pharmaceutical scaffolds.[1][7]

-

Reduction of the Nitro Group at C5: The nitro group can be selectively and cleanly reduced to a primary amine (-NH₂) using standard reagents like iron in ammonium chloride or catalytic hydrogenation (H₂/Pd-C).[1][7] This transformation is fundamental in drug development, as it unmasks a versatile functional group that can be used for subsequent acylation, alkylation, or coupling reactions to build molecular complexity.[7][8]

-

Oxidation of the Sulfur Atom: The sulfur of the methylthio group can be oxidized to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[1] This modification is not merely a change in oxidation state; it profoundly alters the electronic properties of the molecule. The resulting sulfone is an exceptionally potent electron-withdrawing group, further activating the pyridine ring for subsequent nucleophilic attack and making it an even better leaving group than the original methylthio moiety.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

A primary application of this compound is as a key intermediate in the synthesis of substituted aminopyridines, which are prevalent structural motifs in many pharmacologically active compounds, including kinase inhibitors.[7][9] The Janus kinase (JAK) inhibitor family, for example, often relies on a diaminopyridine core that can be efficiently constructed using this building block.[7]

The typical synthetic workflow is a self-validating system where each step logically enables the next, showcasing the molecule's strategic value.

Caption: Synthetic workflow for a diaminopyridine kinase inhibitor precursor.

This two-step sequence is highly efficient. The SₙAr reaction first installs a key pharmacophoric element by displacing the methylthio group.[7] Subsequently, the reduction of the nitro group provides the second amino functionality, which is often crucial for binding to the target protein's active site.[7]

Validated Experimental Protocols

The following protocols are provided as a reliable starting point for laboratory synthesis. As with any chemical procedure, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of this compound from 2-Mercapto-5-nitropyridine[5]

-

Materials:

-

2-Mercapto-5-nitropyridine (4.68 g, 0.03 mol)

-

Sodium hydroxide (1.32 g, 0.033 mol)

-

Deionized water (60 mL)

-

Dimethylsulfate (4.17 g, 0.033 mol)

-

Ethanol

-

-

Procedure:

-

Prepare a sodium hydroxide solution by dissolving 1.32 g of NaOH in 60 mL of water in an appropriately sized flask.

-

Add 4.68 g of 2-mercapto-5-nitro-pyridine to the NaOH solution. Gently heat and stir the mixture until all solids are dissolved.

-

Carefully add 4.17 g of dimethylsulfate to the solution. Caution: Dimethylsulfate is toxic and a suspected carcinogen. Handle with extreme care.

-

Stopper the flask and shake the mixture vigorously. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the still-moist product from ethanol to yield pure this compound.

-

Protocol 5.2: General Procedure for SₙAr with an Amine Nucleophile

-

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, or NMP)

-

Optional: Non-nucleophilic base (e.g., DIPEA, if amine salt is used)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Add the desired amine (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(substituted-amino)-5-nitropyridine.

-

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound may vary by supplier, its GHS classification indicates it requires careful handling.

Based on its structure (a nitroaromatic compound) and the SDS of related nitropyridines, the following hazards should be assumed:

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]

References

-

Synthesis of 2-Methylthio-5-nitro-pyridine . PrepChem.com. [Link]

-

This compound . LookChem. [Link]

-

Specifications of this compound . Capot Chemical. [Link]

-

The Role of Nitropyridines in Pharmaceutical Development . Medium. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SAFETY DATA SHEET . Fisher Scientific. [Link]

Sources

- 1. This compound|CAS 20885-21-6|Supplier [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. lookchem.com [lookchem.com]

- 4. capotchem.com [capotchem.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

The Versatile Synthon: A Guide to the Use of 2-(Methylthio)-5-nitropyridine in Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2-(Methylthio)-5-nitropyridine has emerged as a versatile and valuable synthon. Its utility stems from a unique combination of reactive sites within its structure: a pyridine ring activated by a strongly electron-withdrawing nitro group, and a methylthio group at the 2-position that can serve as an excellent leaving group in nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The pyridine moiety is a privileged scaffold found in numerous approved pharmaceuticals, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of a nitro group significantly influences the electronic nature of the pyridine ring, rendering the positions ortho and para to it susceptible to nucleophilic attack. This electronic activation is the cornerstone of the synthetic utility of this compound. Furthermore, the methylthio group offers a handle for diverse transformations, including displacement by a variety of nucleophiles and oxidation to sulfoxides and sulfones, which can further modulate the compound's reactivity and biological activity.

This document will delve into the key synthetic transformations enabled by this compound, providing both the "how" and the "why" behind the experimental procedures.

Core Applications and Synthetic Protocols

The primary applications of this compound revolve around three main transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the methylthio group.

-

Reduction of the Nitro Group: Formation of 2-(methylthio)-5-aminopyridine.

-

Oxidation of the Thioether: Synthesis of 2-(methylsulfinyl)- and 2-(methylsulfonyl)-5-nitropyridine.

Nucleophilic Aromatic Substitution: A Gateway to Diverse Pyridine Derivatives

The electron-withdrawing nitro group at the 5-position makes the 2-position of the pyridine ring highly electrophilic. This facilitates the displacement of the methylthio group by a wide range of nucleophiles, most notably amines. This reaction is a powerful tool for the synthesis of substituted 2-aminopyridines, which are key intermediates in the development of pharmaceuticals and agrochemicals.[2]

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the subsequent step, the methanethiolate leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Figure 1: General mechanism for the nucleophilic aromatic substitution on this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl-5-nitropyridin-2-amines

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines. The choice of solvent and temperature can be crucial for achieving optimal yields and minimizing side reactions.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

-

Base (optional, e.g., Triethylamine, Potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Add the desired solvent (e.g., ethanol, 10 mL per mmol of substrate).

-

Add the amine (1.1 - 1.5 eq). For less reactive amines, a higher excess may be required.

-

If the amine salt is used or if the amine is not basic enough, an auxiliary base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq) can be added.

-

Heat the reaction mixture to reflux (or a suitable temperature, typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration, washed with cold solvent, and dried.

-

If the product is soluble, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality and Experimental Choices:

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the Meisenheimer complex without strongly solvating the anionic nucleophile.

-

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.

-

Base: The addition of a base is sometimes necessary to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts.

Data Presentation:

| Nucleophile | Product | Typical Yield (%) |

| Aniline | 2-Anilino-5-nitropyridine | 85-95% |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | 90-98% |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | 90-97% |

Reduction of the Nitro Group: Accessing 5-Aminopyridine Scaffolds

The nitro group of this compound can be readily reduced to an amine, opening up a vast chemical space for further functionalization. The resulting 2-(methylthio)-5-aminopyridine is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[3]

Figure 2: Workflow for the reduction of this compound and subsequent functionalization.

Protocol 2: Reduction of this compound using Tin(II) Chloride

This protocol utilizes tin(II) chloride dihydrate, a mild and chemoselective reducing agent that is tolerant of many functional groups.[4]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per mmol of substrate).

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution. The reaction is often exothermic.

-

Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Causality and Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a good choice for this transformation as it is effective and generally does not reduce other sensitive functional groups. Catalytic hydrogenation with H₂/Pd-C is also a common method, but care must be taken as it can sometimes lead to the hydrogenolysis of the C-S bond.[3] Iron powder in acidic media is another cost-effective alternative.[3]

-

Work-up: The basic work-up is crucial to remove the tin salts, which would otherwise complicate the purification of the desired amine.

Oxidation of the Thioether: Fine-Tuning Electronic Properties

The methylthio group can be oxidized to the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties of the pyridine ring, making the sulfoxide and sulfone groups even better leaving groups in SNAr reactions. Furthermore, sulfoxides and sulfones are themselves important functional groups in many biologically active molecules.

Protocol 3: Oxidation to 2-(Methylsulfinyl)-5-nitropyridine (Sulfoxide)

Controlled oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide in acetic acid.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq) in acetic acid (10 mL per mmol of substrate) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 4: Oxidation to 2-(Methylsulfonyl)-5-nitropyridine (Sulfone)

Oxidation to the sulfone requires a stronger oxidizing agent or a larger excess of a milder one. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable reagent for this transformation.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (15 mL per mmol of substrate) in a round-bottom flask and cool in an ice bath.

-

Add m-CPBA (2.2 - 2.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude sulfone can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

-

Oxidizing Agent and Stoichiometry: The extent of oxidation (to sulfoxide or sulfone) is controlled by the choice and stoichiometry of the oxidizing agent. Milder conditions and a near-stoichiometric amount of oxidant favor the formation of the sulfoxide, while more forcing conditions and an excess of the oxidant lead to the sulfone.[5][6]

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity, stemming from the interplay between the activating nitro group and the displaceable methylthio group, allows for the straightforward synthesis of a wide array of functionalized pyridine derivatives. The ability to further transform both the nitro and methylthio functionalities adds another layer of synthetic utility. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this powerful synthon in their synthetic campaigns.

References

-

Bastrakov, M., & Starosotnikov, A. (2022). Recent progress in the synthesis of Drugs and bioactive molecules incorporating nitro(het)arene core. Pharmaceuticals, 15(7), 705. [Link]

-

Tohda, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

-

PrepChem. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Retrieved from [Link]

-

Gulevskaya, A. V., et al. (2011). Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine under anaerobic conditions: the dual role of the nitroarenes. Arkivoc, 2011(7), 238-251. [Link]

-

Spinelli, D., et al. (1979). Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2, 396-399. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 493-498. [Link]

-

Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

-

Skarżyński, M., & Brzezińska-Rodak, M. (2021). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts, 11(11), 1383. [Link]

-

Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 52, 131-140. [Link]

-

Clark, C. I., et al. (2001). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 6(12), 991-1002. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

Jayaprakash, P., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(5), 2269-2274. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective oxidation of sulfides to sulfoxides. Retrieved from [Link]

-

Toşa, M., et al. (1998). Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. Heterocyclic Communications, 4(3), 277-282. [Link]

Sources

Application Notes and Protocols: The Versatile Reactivity of 2-(Methylthio)-5-nitropyridine with Nucleophiles

Introduction: A Gateway to Functionalized Pyridines

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 2-(Methylthio)-5-nitropyridine stands out as a particularly valuable and versatile building block. Its utility stems from a finely tuned electronic architecture: an electron-deficient pyridine core, powerfully activated by a strong electron-withdrawing nitro group at the 5-position, and equipped with a proficient leaving group, the methylthio (-SMe) moiety, at the 2-position.

This unique combination renders the 2-position of the pyridine ring highly susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr), providing a reliable and high-yielding pathway to a diverse portfolio of 2-substituted-5-nitropyridine derivatives.[1] These products are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex, biologically active molecules.[2]

This guide provides an in-depth exploration of the reactivity of this compound. We will dissect the underlying reaction mechanism, present detailed protocols for its reaction with various classes of nucleophiles, and offer insights into the causality behind experimental choices, empowering researchers to leverage this reagent to its full potential.

The SNAr Mechanism: An Electronically-Driven Pathway

The reaction of this compound with nucleophiles is a classic example of the addition-elimination mechanism of Nucleophilic Aromatic Substitution.[3][4] Unlike SN2 reactions, which are unfeasible at an sp²-hybridized carbon center, the SNAr pathway provides a lower-energy route to substitution.

The process can be broken down into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position (the ipso-carbon), which bears the methylthio leaving group.[5] This initial attack is typically the rate-determining step of the reaction. The attack is energetically favored due to the strong inductive and resonance electron-withdrawing effects of the para-nitro group and the pyridine ring nitrogen. This step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5]

-

Rearomatization and Expulsion of the Leaving Group: The stability of the Meisenheimer complex is crucial. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[4][5] This delocalization significantly lowers the activation energy for its formation. To restore the energetically favorable aromatic system, the complex collapses, expelling the most stable leaving group. In this case, the methanethiolate anion (⁻SMe) is an excellent leaving group, and its departure is facile, yielding the final 2-substituted-5-nitropyridine product.

The entire process is a testament to the principles of electronic activation in aromatic systems. The nitro group is not merely a spectator; it is an active participant, stabilizing the key intermediate that unlocks the substitution pathway.

Figure 1: The Addition-Elimination (SNAr) mechanism.

A Spectrum of Reactivity: Reactions with Diverse Nucleophiles

The true synthetic power of this compound is demonstrated by its reactivity with a broad array of nucleophiles. This section details the reactions with common nucleophile classes and provides representative protocols.

Reactions with N-Nucleophiles (Amines)

The reaction with primary and secondary amines is one of the most common and synthetically useful transformations of this compound. It provides direct access to 2-amino-5-nitropyridine derivatives, which are prevalent motifs in medicinal chemistry.

General Reaction:

-

Substrate: this compound

-

Nucleophile: Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Product: 2-(Amino)-5-nitropyridine

-

Byproduct: Methanethiol (CH₃SH)

The reaction typically proceeds smoothly, often at elevated temperatures, in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The use of a slight excess of the amine can be beneficial, with one equivalent acting as the nucleophile and a second acting as a base to neutralize any protons, though often the reaction proceeds well without an additional base.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine

-

Rationale: This protocol exemplifies a typical SNAr reaction with a secondary amine. DMF is chosen as the solvent for its high boiling point and ability to dissolve both polar and nonpolar reactants. Heating is employed to overcome the activation energy of the rate-determining nucleophilic addition step.

-

Materials and Reagents:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography columns)

-

-

Procedure:

-

To a stirred solution of this compound (e.g., 1.70 g, 10.0 mmol) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask, add piperidine (1.02 g, 12.0 mmol, 1.18 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water (150 mL) with stirring. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).

-

Dry the solid under vacuum to afford the crude product.

-

Recrystallize the crude solid from ethanol or purify by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure 2-(piperidin-1-yl)-5-nitropyridine as a yellow crystalline solid.

-

Reactions with O-Nucleophiles (Alkoxides)

Alkoxides, being strong nucleophiles, readily displace the methylthio group to form 2-alkoxy-5-nitropyridine ethers. These reactions are typically fast and high-yielding.

General Reaction:

-

Substrate: this compound

-

Nucleophile: Sodium or potassium alkoxide (e.g., NaOMe, NaOEt, KOtBu)

-

Product: 2-Alkoxy-5-nitropyridine

-

Byproduct: Sodium methanethiolate (NaSMe)

The reaction is usually performed in the corresponding alcohol as the solvent at room temperature or with gentle heating.

Protocol 2: Synthesis of 2-Methoxy-5-nitropyridine

-

Rationale: This protocol uses a pre-prepared solution of sodium methoxide in methanol. Methanol serves as both the solvent and the source of the nucleophile's parent alcohol, driving the equilibrium towards the product. The reaction is typically exothermic and proceeds rapidly at room temperature.

-

Materials and Reagents:

-

This compound (1.0 eq)

-

Sodium methoxide solution (e.g., 25 wt% in methanol, 1.1 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with magnetic stirrer

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve this compound (1.70 g, 10.0 mmol) in anhydrous methanol (40 mL) in a 100 mL round-bottom flask at room temperature.

-

To this stirred solution, add a solution of sodium methoxide in methanol (25 wt%, 2.38 mL, 11.0 mmol) dropwise over 5 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Once complete, carefully neutralize the reaction mixture with a few drops of acetic acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 2-methoxy-5-nitropyridine.

-

Reactions with S-Nucleophiles (Thiolates)

Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles and can displace the methylthio group to form new thioethers.

General Reaction:

-

Substrate: this compound

-

Nucleophile: Thiol (R-SH) in the presence of a base (e.g., NaH, K₂CO₃)

-

Product: 2-(Alkylthio/Arylthio)-5-nitropyridine

-

Byproduct: Methanethiol (CH₃SH)

The reaction is typically carried out in a polar aprotic solvent like DMF or THF. The choice of base is important; a non-nucleophilic base like sodium hydride or potassium carbonate is preferred to avoid competing reactions.

Quantitative Data Summary

The SNAr reaction on this compound is generally efficient. The following table summarizes typical reaction parameters for various nucleophiles. Note that yields and reaction times are dependent on the specific nucleophile and reaction scale.

| Nucleophile Class | Example Nucleophile | Product | Typical Solvent | Temp (°C) | Approx. Time (h) | Typical Yield (%) |

| N-Nucleophile | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | DMF | 80-90 | 2-4 | >90 |

| N-Nucleophile | Aniline | 2-(Phenylamino)-5-nitropyridine | DMSO | 100-120 | 6-12 | 75-85 |

| O-Nucleophile | Sodium Methoxide | 2-Methoxy-5-nitropyridine | Methanol | 25 | 1-2 | >95 |

| O-Nucleophile | Phenol + K₂CO₃ | 2-Phenoxy-5-nitropyridine | DMF | 100 | 4-6 | 80-90 |

| S-Nucleophile | Thiophenol + NaH | 2-(Phenylthio)-5-nitropyridine | THF | 25-50 | 2-3 | >90 |

Experimental Workflow Visualization

The general workflow for performing and isolating products from these SNAr reactions follows a consistent pattern, which can be visualized as follows:

Figure 2: General experimental workflow for SNAr reactions.

Conclusion and Outlook

This compound is a powerful and reliable electrophile for the synthesis of a wide range of 2-substituted pyridine derivatives. Its reactivity is governed by the robust and predictable SNAr mechanism, which is facilitated by the activating nitro group and the excellent leaving group ability of the methylthio moiety. The protocols and principles outlined in this guide demonstrate the straightforward nature of these transformations, making them accessible for applications ranging from discovery chemistry libraries to the multi-gram scale-up of key intermediates. For researchers and drug development professionals, mastering the reactivity of this substrate opens a direct and efficient route to novel chemical entities with significant potential in life sciences and materials research.

References

-

Makosza, M., & Winiarski, J. (1987). Nucleophilic Substitution of Hydrogen in Nitroarenes. Accounts of Chemical Research, 20(8), 282–289. [Link]

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

-

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415–2422. [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Knyazev, V. N. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

-

Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]

-

Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. [Link]

-

Ostrowski, S., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 289–293. [Link]

-

Boulebd, H., et al. (2018). Synthesis of new potential antimicrobial agents derived from (pyridin-2-yl)piperazine. Journal of Saudi Chemical Society, 22(5), 536-545. [Link]

Sources

- 1. This compound|CAS 20885-21-6|Supplier [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Intermediate: A Guide to the Synthetic Applications of 2-(Methylthio)-5-nitropyridine

Introduction: Unveiling a Key Synthetic Building Block